molecular formula C21H21NO5 B190849 Corycavamine CAS No. 521-85-7

Corycavamine

Cat. No. B190849
CAS RN: 521-85-7
M. Wt: 367.4 g/mol
InChI Key: WOLWLEQYUFDNTA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The resolution of racemic corycavamine via its (-f)-lO-camphorsulfonate, the equivalency of (+)-corycavine and corycavamine, as well as the racemization of (+)-corycavine are described4. However, detailed synthesis methods are not readily available in the literature.



Molecular Structure Analysis

Corycavamine has a complex molecular structure. Its molecular formula is C21H21NO53. More detailed structural analysis can be found in the referenced paper4.



Chemical Reactions Analysis

Corycavamine has been found to chelate ferrous and ferric ions in non-buffered conditions5. However, none of the tested alkaloids chelated cuprous or cupric ions5. All the alkaloids, with the exception of the protopines, significantly reduced the ferric and cupric ions, with stronger effects on the latter5.



Physical And Chemical Properties Analysis

Corycavamine has a molecular weight of 367.4 g/mol3. It has a density of 1.3±0.1 g/cm3, a boiling point of 534.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C3. It also has an enthalpy of vaporization of 81.1±3.0 kJ/mol and a flash point of 277.1±30.1 °C3.


Scientific Research Applications

Future Directions

Corycavamine is derived from the leaves of Uncaria rhynchophylla, a traditional Chinese medicinal plant that has been used for centuries to treat various ailments1. As such, it has potential for further research and development in the field of medicine. However, specific future directions are not clearly defined in the literature.


properties

IUPAC Name

(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLWLEQYUFDNTA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200105
Record name Corycavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corycavamine

CAS RN

521-85-7
Record name Corycavamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corycavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYCAVAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corycavamine
Reactant of Route 2
Corycavamine
Reactant of Route 3
Corycavamine
Reactant of Route 4
Corycavamine
Reactant of Route 5
Corycavamine
Reactant of Route 6
Reactant of Route 6
Corycavamine

Citations

For This Compound
65
Citations
J Chlebek, A De Simone, DI Pérez, C Pérez… - Planta …, 2016 - thieme-connect.com
Fifteen previously isolated Corydalis cava alkaloids have been investigated for their potential multifunctional activity on Alzheimer's disease (AD) targets. Determination of ß-site amyloid …
Number of citations: 2 www.thieme-connect.com
V Preininger, RS Thakur, F Šantav - Journal of Pharmaceutical Sciences, 1976 - Elsevier
From Corydalis cava (L.) Sch. et K. (C. tuberosa DC) (Papaveraceae: genus Corydalis Med.), a mixture of alkaloids (0.53%) was isolated. The main alkaloid was (+)‐bulbocapnine, and …
Number of citations: 39 www.sciencedirect.com
J Chlebek, A De Simone, A Hošťálková, L Opletal… - Fitoterapia, 2016 - Elsevier
In our ongoing study focused on Corydalis cava (Fumariaceae), used in folk medicine in the treatment of memory dysfunctions, we have investigated fifteen previously isolated alkaloids …
Number of citations: 42 www.sciencedirect.com
M Kamigauchi, Y Noda, K Iwasa, Z Nishijo… - Archiv der …, 1993 - Wiley Online Library
… In 1922 Gadamer et aL3) described a similar phenomenon relating to the racemization, that is, corycavamine was transformed into racemic corycavine by heating with acetic anhydride …
Number of citations: 6 onlinelibrary.wiley.com
MS Parvin, M Hrubša, J Fadraersada, A Carazo… - Toxins, 2022 - mdpi.com
… Papaverine was numerically the most potent, but bulbocapnine, scoulerine, corycavamine and parfumine demonstrated comparable effects with the standard antiplatelet drug …
Number of citations: 1 www.mdpi.com
H Hao, F Qicheng - Planta medica, 1986 - thieme-connect.com
Twenty three isoquinoline-type alkaloids were isolated from whole plant of Corydalis bulleyana Diels. Sixteen of them were identified as known alkaloids, namely, protopine (1),(+) …
Number of citations: 22 www.thieme-connect.com
RHF Manske - The Alkaloids: Chemistry and Physiology, 1954 - Elsevier
… carbon carrying the methyl group, and corycavamine accordingly is XXXVIII. Von Bruchhausen (89) has suggested that corycavamine is XXXVIII and that corycavine is the enolic form. …
Number of citations: 10 www.sciencedirect.com
E Plazas, DR Muñoz - Pharmacological Research, 2022 - Elsevier
… Other isoquinolines belonging to the protopine subclass such as corycavamine (Table 3) has also shown modest anticholinesterase potency, but instead present modulatory activity …
Number of citations: 36 www.sciencedirect.com
A Meyer, P Imming - Journal of natural products, 2011 - ACS Publications
… One example from Gadamer’s substance collection is corycavine (corycavamine). Gadamer saw the similarity of this alkaloid to protopine but had no conclusive proof for its constitution. (…
Number of citations: 23 pubs.acs.org
EK Jeong, SY Lee, SM Yu, NH Park… - Rapid …, 2012 - Wiley Online Library
RATIONALE Alkaloids with significant therapeutic effects are the main active constituents of Corydalis (C.) species. There are several kinds of alkaloids in C. species associated with …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.